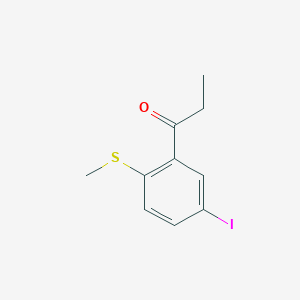
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 2-(methylthio)acetophenone using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, organic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(5-Iodo-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The carbonyl group in the propanone moiety can form hydrogen bonds and undergo nucleophilic addition reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
1-(5-Iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11IOS |
|---|---|
Poids moléculaire |
306.17 g/mol |
Nom IUPAC |
1-(5-iodo-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11IOS/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
JLRUWWGZRBUWNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)I)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



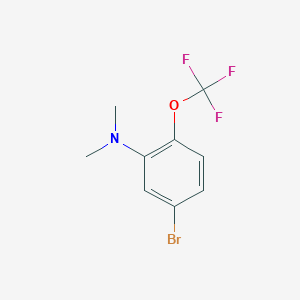


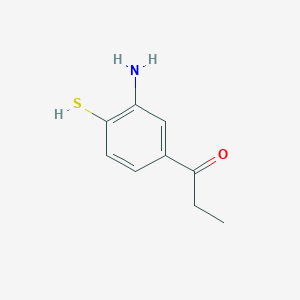

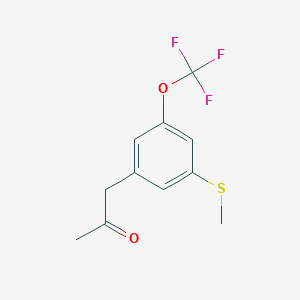
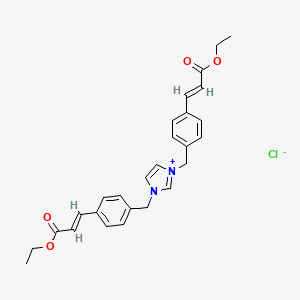
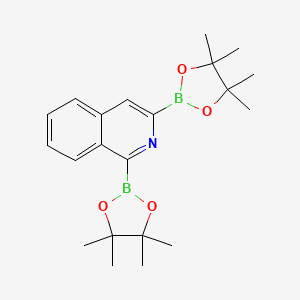
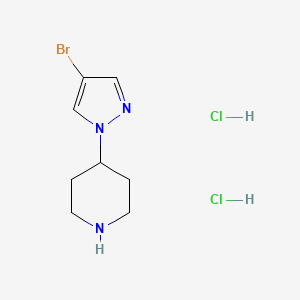

![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)


